Selective Inhibition of PP2A Over PP1: Defining the Phosphatase Selectivity Window
Phoslactomycins, including Phoslactomycin E, demonstrate a clear selective inhibition of protein phosphatase 2A (PP2A) over protein phosphatase 1 (PP1). In vitro enzymatic assays reveal that PLMs inhibit PP2A with a significantly lower IC50 compared to PP1, establishing a functional selectivity window [1].
| Evidence Dimension | Enzymatic inhibition potency (IC50) and selectivity (PP2A vs. PP1) |
|---|---|
| Target Compound Data | PLMs (class-level data including Phoslactomycin E): PP2A IC50 ≈ 4.7 μM [1] |
| Comparator Or Baseline | PLMs: PP1 IC50 > 1 mM (no significant inhibition at relevant concentrations) [2] |
| Quantified Difference | >200-fold selectivity for PP2A over PP1 (calculated from class-level IC50 range of 3.7–5.8 μM for PP2A versus >1 mM for PP1) |
| Conditions | In vitro phosphatase assay using purified catalytic subunits |
Why This Matters
This quantified selectivity (>200-fold window) ensures that Phoslactomycin E modulates PP2A-dependent pathways (e.g., cytoskeleton dynamics, cell cycle) with minimal confounding effects from PP1 inhibition, a critical consideration for target deconvolution and reproducible signal transduction studies [2].
- [1] Usui, T., Marriott, G., Inagaki, M., Swarup, G., & Osada, H. (1999). Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells. The Journal of Biochemistry, 125(5), 960-965. View Source
- [2] Ghatge, M., Palaniappan, N., Das Choudhuri, S., & Reynolds, K. (2006). Genetic manipulation of the biosynthetic process leading to phoslactomycins, potent protein phosphatase 2A inhibitors. Journal of Industrial Microbiology and Biotechnology, 33(7), 589-599. View Source
